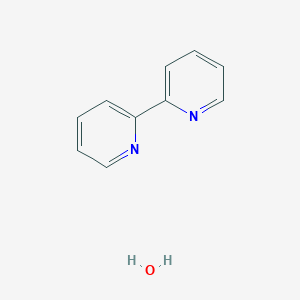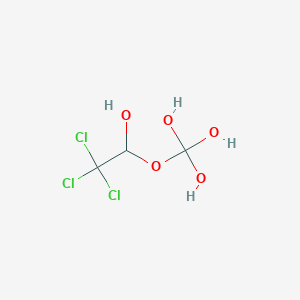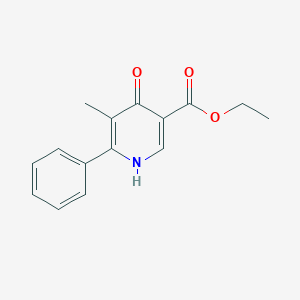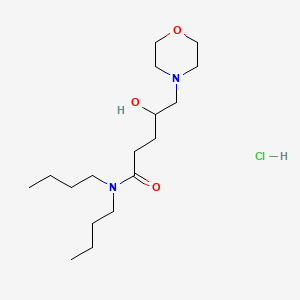
1,1,2,3-Tetrachlorobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene and is characterized by the presence of four chlorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachlorobut-1-ene can be synthesized through several methods. One common approach involves the chlorination of butene. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors where butene is exposed to chlorine gas in the presence of a catalyst. The reaction is carefully monitored to control the extent of chlorination and to minimize the formation of unwanted by-products. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
化学反应分析
Types of Reactions
1,1,2,3-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), which facilitate the replacement of chlorine atoms with hydroxyl groups.
Addition Reactions: Hydrogen chloride (HCl) and bromine (Br2) are often used in addition reactions to form halogenated derivatives.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or ethers can be formed.
Addition Products: Halogenated derivatives, such as 1,1,2,3-tetrachlorobutane, are common products of addition reactions.
Oxidation Products: Carboxylic acids and ketones are typical products of oxidation reactions.
科学研究应用
1,1,2,3-Tetrachlorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into molecules, facilitating the study of chlorinated compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies to investigate the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into the potential therapeutic applications of chlorinated compounds often involves this compound as a model compound.
Industry: It is used in the production of other chemicals and materials, serving as an intermediate in the synthesis of more complex compounds.
作用机制
The mechanism of action of 1,1,2,3-tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity can result in changes to cellular function and signaling pathways, making the compound a valuable tool for studying biochemical processes.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with similar reactivity but a different carbon chain structure.
1,1,3,3-Tetrachloropropene: Another chlorinated compound with a similar number of chlorine atoms but a different arrangement on the carbon chain.
1,2,3-Trichloropropane: A related compound with three chlorine atoms and different chemical properties.
Uniqueness
1,1,2,3-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other chlorinated hydrocarbons. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a compound of significant interest in scientific research.
属性
CAS 编号 |
63099-66-1 |
|---|---|
分子式 |
C4H4Cl4 |
分子量 |
193.9 g/mol |
IUPAC 名称 |
1,1,2,3-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c1-2(5)3(6)4(7)8/h2H,1H3 |
InChI 键 |
FBSPLEKACMFIFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=C(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)



![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)




silane](/img/structure/B14494236.png)


